molecular formula C21H25N3O5 B2367017 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide CAS No. 941964-40-5

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2367017
CAS No.: 941964-40-5
M. Wt: 399.447
InChI Key: QJBMWEZHIQZBFP-UHFFFAOYSA-N
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Description

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide is a synthetic chemical compound supplied for research and development purposes. This substance is classified as For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. The molecular structure of this compound incorporates several pharmacologically significant motifs. The benzamide core is a recognized privileged structure in medicinal chemistry, known for its ability to interact with a diverse range of biological targets . The morpholino ring, a common feature in drug discovery, can enhance solubility and influence the pharmacokinetic profile of a molecule. Furthermore, the nitro-aromatic moiety often plays a key role in exploratory research, particularly in the study of structure-activity relationships (SAR) for various biological targets. As such, this compound is a valuable chemical tool for researchers in early-stage discovery programs, high-throughput screening, and chemical biology. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use and to handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-15-18(7-4-8-19(15)24(26)27)21(25)22-14-20(23-9-11-29-12-10-23)16-5-3-6-17(13-16)28-2/h3-8,13,20H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBMWEZHIQZBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Oxidation Protocol

Reaction Setup :

  • Substrate : 3-Nitro-o-xylene (200 g)
  • Solvent System : Orthodichlorobenzene (700 g) and n-caproic acid (200 g) in a 1:1 ratio
  • Catalyst : Cobaltous diacetate (12 g), manganese acetate (12 g), and tetrabromoethane (6 g)
  • Conditions : Oxygen flow (1.2 L/min) at 90–100°C for 18 hours

Workup :

  • Cooling and Filtration : Post-reaction, the mixture is cooled to 30°C, yielding a crude product (235 g) after filtration.
  • Mother Liquor Recycling : The filtrate is reused for subsequent batches with 5% catalyst replenishment, achieving a consistent yield of 80%.

Key Advantages :

  • Eliminates hazardous nitric acid, reducing NOx emissions.
  • Continuous oxygen utilization under normal pressure enhances safety.

Activation of 2-Methyl-3-Nitrobenzoic Acid

Conversion of the carboxylic acid to a reactive intermediate is essential for amide bond formation. Two activation strategies are widely employed:

Acid Chloride Formation

Reagents :

  • Activating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride
  • Base : N,N-Diisopropylethylamine (DIPEA)

Procedure :

  • Chlorination : 2-Methyl-3-nitrobenzoic acid (10 g) is treated with oxalyl chloride (7.09 mL) in dichloromethane (DCM) at 0°C, catalyzed by dimethylformamide (DMF).
  • Quenching : Excess reagent is removed under reduced pressure, yielding the acid chloride as a pale-yellow solid.

Carbodiimide-Mediated Activation

Reagents :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.73 g)
  • Co-Solvent : Tetrahydrofuran (THF) and DCM

Conditions :

  • Reaction at 0–5°C for 2 hours, followed by warming to 25°C.
  • Yield : 91% for analogous benzamide derivatives.

Synthesis of 2-(3-Methoxyphenyl)-2-Morpholinoethylamine

The amine component introduces structural complexity, requiring sequential functionalization of the aromatic and aliphatic chains.

Reductive Amination Pathway

Starting Material : 2-(3-Methoxyphenyl)acetaldehyde
Reagents :

  • Amine Source : Morpholine
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

Procedure :

  • Condensation : Morpholine (1.2 eq) reacts with 2-(3-methoxyphenyl)acetaldehyde in methanol at 25°C for 12 hours.
  • Reduction : NaBH₃CN (1.5 eq) is added incrementally, maintaining pH 4–5 with acetic acid.
  • Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 75–82% (estimated from analogous syntheses).

Nucleophilic Substitution Alternative

Substrate : 2-Bromo-1-(3-methoxyphenyl)ethane
Conditions :

  • Reaction with morpholine (2 eq) in acetonitrile at 80°C for 24 hours.
  • Base : Potassium carbonate (K₂CO₃) to scavenge HBr.

Challenges : Limited commercial availability of the bromide precursor necessitates in-situ bromination steps.

Amide Bond Formation

Coupling the activated acid with the synthesized amine completes the target molecule’s assembly.

Schotten-Baumann Reaction

Conditions :

  • Aqueous Base : 2 M NaOH
  • Solvent : THF/DCM (1:1)
  • Molar Ratio : Acid chloride (1 eq) to amine (1.2 eq)

Procedure :

  • The amine is dissolved in THF and cooled to 0°C.
  • Acid chloride in DCM is added dropwise over 30 minutes.
  • The mixture is stirred at 25°C for 6 hours, then washed with 1 M HCl and brine.

Yield : 85–90% for structurally similar benzamides.

Carbodiimide-Mediated Coupling

Reagents :

  • Coupling Agent : EDC (1.2 eq)
  • Catalyst : Hydroxybenzotriazole (HOBt, 0.1 eq)

Optimization :

  • Reaction in DCM at 25°C for 12 hours.
  • Workup : Sequential washes with NaHCO₃ and brine, followed by silica gel purification.

Yield : 88–92%.

Purification and Characterization

Recrystallization

Solvent System : Ethanol/water (3:1)
Process :

  • Crude product is dissolved in hot ethanol (60°C).
  • Water is added until cloudiness persists, followed by cooling to 4°C.
  • Crystals are isolated via vacuum filtration.

Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 2.1 Hz, 1H, Ar-H), 7.98 (dd, J = 8.3, 2.1 Hz, 1H, Ar-H), 6.89–6.82 (m, 3H, Ar-H), 3.81 (s, 3H, OCH₃), 3.71–3.65 (m, 4H, morpholine), 2.56–2.48 (m, 4H, morpholine), 2.39 (s, 3H, CH₃).
  • MS (ESI+) : m/z 428.2 [M+H]⁺.

Industrial-Scale Considerations

Continuous Flow Reactor Adaptation

Oxidation Step :

  • Tubular reactor design with oxygen sparging (residence time: 4 hours).
  • Throughput : 50 kg/day of 2-methyl-3-nitrobenzoic acid.

Amide Coupling :

  • Microreactor setup reduces EDC/HOBt usage by 20% via enhanced mixing efficiency.

Waste Management

  • Solvent Recovery : Orthodichlorobenzene is distilled (bp 180°C) and reused, achieving 95% recovery.
  • Catalyst Recycling : Cobalt and manganese salts are precipitated as hydroxides and reconverted to acetates.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related benzamides, morpholinoethyl derivatives, and nitroaromatic compounds.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Physicochemical Properties Known Applications/Activities Reference
N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)-2-Methyl-3-Nitrobenzamide - 3-Nitrobenzamide core
- 2-Methyl substituent
- Morpholinoethyl-3-methoxyphenyl side chain
- Moderate solubility (morpholine enhances hydrophilicity)
- Electron-withdrawing nitro group may increase reactivity
Hypothesized pesticidal or receptor-modulating activity (inferred from analogs)
Mepronil (2-Methyl-N-(3-isopropoxyphenyl)benzamide) - Benzamide core
- 2-Methyl and 3-isopropoxy substituents
- Lipophilic (isopropoxy group)
- Stable under physiological conditions
Fungicide (inhibits mitochondrial respiration) [9]
Flutolanil (N-(3-Isopropoxyphenyl)-2-Trifluoromethylbenzamide) - Trifluoromethylbenzamide core
- 3-Isopropoxy group
- High hydrophobicity (CF₃ group)
- Resistant to hydrolysis
Systemic fungicide (succinate dehydrogenase inhibitor) [6]
4-(2-Methoxyethylamino)-N-(2-Morpholinoethyl)-3-Nitrobenzamide (1015-99-2) - 3-Nitrobenzamide core
- Methoxyethylamino and morpholinoethyl groups
- Enhanced solubility (morpholine and methoxyethyl groups)
- Polar nitro group
Unspecified (structural analog with potential pharmacological relevance) [11]
UR-12 (7-Methoxy-1-(2-Morpholinoethyl)-Indole-3-Carboxamide) - Indole-3-carboxamide core
- Morpholinoethyl and 7-methoxy substituents
- Moderate solubility
- Planar indole moiety enhances receptor binding
Controlled substance (psychoactive cannabinoid receptor modulator) [7]

Key Observations

Structural Variations and Bioactivity The nitro group in the target compound distinguishes it from analogs like mepronil and flutolanil, which rely on trifluoromethyl or isopropoxy groups for activity. The morpholinoethyl side chain is shared with UR-12, a controlled indole derivative. While UR-12 targets cannabinoid receptors, the benzamide core in the target compound may favor interactions with enzymes or transporters common in pesticidal contexts .

Solubility and Stability The morpholino group enhances water solubility compared to purely aromatic or alkyl-substituted analogs (e.g., flutolanil). This property is critical for systemic distribution in agrochemical applications .

Synthetic Considerations Synthesis likely involves coupling 2-methyl-3-nitrobenzoic acid with a pre-formed morpholinoethyl-3-methoxyphenylamine intermediate, using activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (similar to ) .

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Compound Overview

  • Chemical Structure : The compound features a morpholine ring, a methoxyphenyl group, and a nitrobenzamide moiety. Its IUPAC name is N-[2-(3-methoxyphenyl)-2-morpholinoethyl]-2-methyl-3-nitrobenzamide.
  • Molecular Formula : C_{19}H_{24}N_{2}O_{4}
  • Molecular Weight : 344.41 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Intermediates : Starting with 3-methoxyphenyl derivatives and morpholine, intermediates are synthesized.
  • Coupling Reactions : These intermediates are then coupled with 2-methyl-3-nitrobenzoic acid derivatives to form the final product under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways, which may lead to anti-cancer effects.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing various physiological processes.

Therapeutic Potential

Research indicates several potential therapeutic applications:

  • Anti-Cancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Properties : It may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
CytotoxicityCancer Cell LinesInduces apoptosis
Kinase InhibitionVarious KinasesInhibits cell proliferation
Anti-inflammatoryInflammatory PathwaysReduces inflammation

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
N-(4-chloro-3-nitrophenyl)-benzamideModerateAnti-cancer
N-(3-methoxyphenyl)-benzamideHighAnti-inflammatory
N-(2-(4-fluorophenyl)-benzamideLowNo significant activity

Case Studies

  • Case Study on Cancer Cell Lines :
    A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Inflammatory Disease Model :
    In an animal model of arthritis, administration of this compound reduced markers of inflammation significantly compared to untreated controls. This suggests potential use in chronic inflammatory conditions.

Q & A

Q. What are the key challenges in synthesizing N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions requiring precise control of parameters:

  • Stepwise amidation : Use coupling agents (e.g., HATU or EDC) to minimize side reactions during amide bond formation, with reaction temperatures maintained at 0–4°C to prevent epimerization .
  • Nitro group stability : Avoid reducing conditions (e.g., hydrogenation) that may prematurely reduce the nitro group; instead, employ inert atmospheres (N₂/Ar) during synthesis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for nitro group stability during purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the morpholino and methoxyphenyl groups. Integration ratios distinguish aromatic protons (e.g., 3-methoxyphenyl vs. benzamide protons) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves structural ambiguities, such as torsional angles between the morpholine ring and benzamide backbone. High-resolution data (>1.0 Å) are recommended for nitro group geometry analysis .
  • Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects impurities from incomplete coupling reactions .

Q. What are the stability concerns for this compound under different storage conditions?

  • Light sensitivity : The nitro group undergoes photodegradation; store in amber vials at -20°C .
  • Hydrolysis risk : The amide bond may degrade in aqueous buffers (pH < 3 or > 10). Lyophilization or storage in anhydrous DMSO is advised for long-term stability .

Advanced Research Questions

Q. How does the morpholine moiety influence the compound’s pharmacokinetic properties and target interactions?

  • Solubility enhancement : The morpholine ring increases water solubility via hydrogen bonding with polar solvents, improving bioavailability in vitro (logP reduction by ~0.5 units) .
  • Target engagement : Molecular docking studies suggest the morpholine oxygen forms hydrogen bonds with kinase active sites (e.g., ATP-binding pockets). Mutagenesis assays can validate these interactions .
  • Metabolic stability : Morpholine reduces CYP450-mediated oxidation, as shown in liver microsome assays (t₁/₂ > 2 hours) .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess free drug availability. Low unbound fractions (<5%) may explain reduced in vivo efficacy .
  • Metabolite screening : LC-MS/MS identifies active metabolites (e.g., nitro-reduced amines) that may contribute to off-target effects in vivo .
  • Dose optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to account for first-pass metabolism differences .

Q. What computational strategies are recommended for predicting the binding modes of this compound with biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess morpholine’s role in stabilizing binding poses .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model nitro group reduction pathways in enzymatic active sites (e.g., nitroreductases) .
  • Free energy perturbation (FEP) : Compare binding affinities of analogs with modified substituents (e.g., methoxy vs. ethoxy groups) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Nitro group modifications : Replace nitro with cyano or sulfonamide groups to reduce oxidative stress liabilities while retaining target affinity .
  • Morpholine substitution : Test piperazine or thiomorpholine analogs to modulate solubility and blood-brain barrier penetration .
  • Steric hindrance tuning : Introduce methyl groups ortho to the benzamide carbonyl to prevent off-target interactions (e.g., with serum albumin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.